1-(2-Bromopropyl)-4-(methylsulfonyl)benzene
Description
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is a brominated aromatic compound featuring a methylsulfonyl group at the para position and a 2-bromopropyl substituent. The methylsulfonyl group enhances electron-withdrawing properties, making the compound reactive in nucleophilic substitution and cross-coupling reactions. Its structural uniqueness lies in the bromopropyl chain, which introduces steric and electronic effects distinct from simpler bromomethyl or bromo-substituted analogs. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as an intermediate for complex molecules .
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
1-(2-bromopropyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
MJBQBHBACHSERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(methylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(2-hydroxypropyl)-4-(methylsulfonyl)benzene or 1-(2-aminopropyl)-4-(methylsulfonyl)benzene.
Oxidation: Products like this compound sulfone.
Reduction: Products such as 1-propyl-4-(methylsulfonyl)benzene.
Scientific Research Applications
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene with analogs:
Key Observations :
- Electronic Effects : The para-methylsulfonyl group in all analogs enhances electrophilicity at the bromine-bearing carbon, facilitating Suzuki or Ullmann couplings. However, trifluoromethyl substitution (CAS N/A, ) increases lipophilicity, favoring medicinal chemistry applications.
- Sulfonyl vs. Sulfinyl : The sulfinyl group in CAS 1352318-46-7 is less electron-withdrawing than sulfonyl, altering reactivity in oxidation-sensitive reactions .
Key Observations :
- Commercial Availability : 1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7) is commercially available at >97% purity, priced at JPY 28,000/5g, whereas the target compound’s commercial status is unclear .
- Thermal Stability : The bromo-substituted analog (CAS 3466-32-8) has a high boiling point (296°C), suggesting stability under thermal conditions, advantageous for high-temperature reactions .
Biological Activity
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, also known as Bromopropyl methylsulfonylbenzene , has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrO2S |
| Molecular Weight | 277.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15315121 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, while the methylsulfonyl group may influence electron density and steric effects, enhancing binding affinity to various receptors and enzymes.
Interaction with Biological Molecules
- Receptor Binding : Preliminary studies suggest that this compound may modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : There is evidence indicating that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
Case Study: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Inhibition Zones : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm at a concentration of 100 µg/mL.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains, suggesting potent antimicrobial activity.
Case Study: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 and 25 µM for HeLa cells. Apoptotic assays indicated that the compound induces programmed cell death through intrinsic pathways.
Summary of Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Effective against both gram-positive and gram-negative bacteria.
- Cytotoxic Effects : Induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Insights : Interacts with cellular receptors and enzymes, influencing metabolic pathways.
Q & A
Basic: What safety protocols are recommended for handling 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene?
Answer:
- Eye Exposure: Immediately flush eyes with flowing water for 10–15 minutes while holding eyelids open. Consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and wash before reuse. Seek medical attention .
- Ingestion: Rinse mouth (if conscious) and contact a physician. Avoid inducing vomiting unless instructed .
- General Precautions: Use fume hoods, gloves, and lab coats. Toxicological data gaps necessitate assuming high reactivity and potential irritancy .
Basic: What synthetic routes are used to prepare this compound?
Answer:
- Nucleophilic Substitution: React 4-(methylsulfonyl)benzyl alcohol with HBr or PBr₃ to introduce the bromopropyl group.
- Cross-Coupling: Utilize Suzuki-Miyaura or Ullmann reactions for aryl-alkyl bond formation, leveraging palladium catalysts .
- Work-Up: Purify via silica gel chromatography (e.g., EtOAc/hexane gradient) and confirm purity via GC-MS (e.g., m/z 356 for similar bromoarenes) .
Advanced: How can reaction yields be optimized for this compound in multi-step syntheses?
Answer:
- Temperature Control: Reflux in THF at 60–80°C to enhance intermediate stability .
- Catalyst Screening: Test Pd(PPh₃)₄ or XPhos with K₃PO₄ for cross-coupling efficiency.
- Purification: Employ preparative HPLC or repeated column chromatography to isolate high-purity fractions (>97% by HPLC) .
- Yield Tracking: Monitor by NMR (e.g., δ 2.52 ppm for methylsulfonyl protons) and adjust stoichiometry of NaH/alkylating agents .
Advanced: How do electronic effects of the methylsulfonyl group influence reactivity?
Answer:
- Electron-Withdrawing Nature: The -SO₂Me group deactivates the benzene ring, directing electrophilic substitution to the para position.
- Nucleophilic Substitution: Bromopropyl acts as a leaving group in SN2 reactions; sulfonyl stabilizes transition states via resonance .
- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict reaction sites. Compare with experimental NMR (e.g., δ 7.41–7.04 ppm for aromatic protons) .
Advanced: How to resolve structural ambiguities in derivatives using analytical techniques?
Answer:
- NMR: Assign peaks via 2D experiments (COSY, HSQC). For example, coupling constants (J = 6.1–8.2 Hz) confirm substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br).
- X-ray Crystallography: Resolve crystal packing effects on sulfonyl-bromo interactions .
Advanced: How to address discrepancies in reported purity levels?
Answer:
- Method Comparison: Cross-validate HPLC (e.g., 97% purity ) with titration (e.g., bromine content via ICP-OES).
- Regulatory Standards: Align with USP/EMA guidelines for reference materials (e.g., methyl 2-(4-bromophenyl)acetate protocols ).
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated analogs) .
Advanced: How to design experiments assessing bioactivity (e.g., antimicrobial)?
Answer:
- In-Vitro Assays: Test against Gram± bacteria (MIC via broth dilution) and cancer cells (IC₅₀ via MTT assay). Include triclosan as a positive control .
- Mechanistic Studies: Probe sulfonyl fluoride interactions with serine hydrolases using fluorogenic substrates .
- SAR Analysis: Compare with 4-(1-bromoethyl)benzenesulfonyl fluoride derivatives to map functional group contributions .
Advanced: What strategies reconcile computational vs. experimental stability data?
Answer:
- Thermodynamic Analysis: Calculate ΔG of degradation pathways (e.g., C-Br bond cleavage) via Gaussian. Validate with TGA/DSC .
- Kinetic Studies: Monitor decomposition rates under varying pH/temperature. Use Arrhenius plots to predict shelf life.
- Controlled Replicates: Repeat syntheses (n ≥ 3) to assess statistical significance of stability variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
